N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
Description
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, which precisely defines its structural components. Breaking down the nomenclature:
- Tetrazolo[1,5-a]pyridine : A bicyclic system where a tetrazole ring (a five-membered ring with four nitrogen atoms) is fused to a pyridine ring at positions 1 and 5.
- 1,2,4-Triazol-5-yl : A triazole substituent attached via its third nitrogen to the cyclopropyl group.
- Carboxamide : A functional group (-CONH2) linking the tetrazolo-pyridine core to the triazole moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{10}\text{N}_{8}\text{O} $$ |
| Molecular Weight | 270.25 g/mol |
| CAS Registry Number | 1574480-78-6 |
| IUPAC Name | N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide |
The compound’s SMILES notation, $$ \text{C1CC1C2=NC(=NN2)NC(=O)C3=CC4=NN=NN4C=C3 $$, further illustrates its connectivity, emphasizing the cyclopropyl group (C1CC1) and the fused heterocycles.
Structural Significance in Heterocyclic Chemistry
The molecule’s architecture combines three pharmacophoric elements:
- Cyclopropyl Group : Introduces ring strain and conformational rigidity, potentially enhancing binding affinity to biological targets.
- 1,2,4-Triazole : A planar, aromatic ring capable of hydrogen bonding and π-π interactions, commonly utilized in agrochemicals and pharmaceuticals.
- Tetrazolo[1,5-a]pyridine : A high-nitrogen scaffold contributing to metabolic stability and electron-deficient character, advantageous in materials science.
The triazole and tetrazole rings exhibit aromaticity, with bond lengths averaging 136–132 pm, consistent with delocalized π-electrons. The molecule’s planarity facilitates interactions with enzymes or receptors, while the carboxamide linker provides rotational flexibility, enabling adaptive binding modes.
Figure 1: Structural Features
- Tetrazole-Pyridine Core : The tetrazole ring (N-N=N-N) fused to pyridine enhances electron-withdrawing properties.
- Triazole-Cyclopropyl Unit : The 1,2,4-triazole’s N3 position anchors the cyclopropyl group, creating a sterically hindered environment.
Historical Context of Tetrazolo[1,5-a]pyridine and 1,2,4-Triazole Hybrid Systems
The synthesis of tetrazolo-pyridines dates to the mid-20th century, with early work focusing on their reactivity as diazo intermediates. The 1980s saw advancements in cycloaddition reactions, enabling efficient fusion of tetrazole and pyridine rings. Parallelly, 1,2,4-triazoles gained prominence in the 1990s due to their role in antifungal agents (e.g., fluconazole) and plant growth regulators.
The merger of these systems into hybrid scaffolds, such as this compound, represents a strategic effort to synergize the bioactivity of both moieties. For instance:
- Tetrazolo-pyridines contribute to kinase inhibition via their electron-deficient cores.
- 1,2,4-Triazoles offer hydrogen-bonding sites for target engagement.
Table 2: Milestones in Hybrid Heterocycle Development
| Year | Development | Significance |
|---|---|---|
| 1985 | First synthesis of tetrazolo[1,5-a]pyridines | Enabled access to stable diazo analogs |
| 1992 | Triazole-based antifungals (e.g., fluconazole) | Validated triazoles as drug scaffolds |
| 2013 | Patenting of triazole-tetrazole hybrids | Highlighted applications in oncology |
Properties
Molecular Formula |
C11H10N8O |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C11H10N8O/c20-10(7-3-4-19-8(5-7)14-17-18-19)13-11-12-9(15-16-11)6-1-2-6/h3-6H,1-2H2,(H2,12,13,15,16,20) |
InChI Key |
OZBGFGILKYQKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl Tetrazolo[1,5-a]pyridine-8-carboxylate
-
Reagents : 2-Chloronicotinoyl chloride, methanol, triethylamine, sodium azide, hydrochloric acid.
-
Procedure :
-
2-Chloronicotinoyl chloride (700 mg, 4 mmol) is treated with methanol (10 mL) and triethylamine (1.12 mL) to yield methyl 2-chloronicotinate.
-
The ester intermediate is reacted with sodium azide (520 mg) in a water-ethanol (6:4) mixture under reflux (120°C, 26 h) with HCl (400 μL).
-
-
Yield : 83% after column chromatography (40% ethyl acetate/hexane).
-
Adaptation for Position 7 : To obtain the 7-carboxylic acid derivative, the starting material is modified to 2-chloropyridine-7-carbonyl chloride, followed by analogous azide cyclization.
Hydrolysis to Tetrazolo[1,5-a]pyridine-7-carboxylic Acid
-
Reagents : Methyl tetrazolo[1,5-a]pyridine-7-carboxylate, aqueous NaOH (2 M), HCl.
-
Procedure : The methyl ester (1 equiv) is refluxed in NaOH (10 mL, 2 M) for 4 h, acidified with HCl to pH 2, and filtered to isolate the carboxylic acid.
Synthesis of 3-Cyclopropyl-1H-1,2,4-triazol-5-amine
The 1,2,4-triazole moiety is constructed via cyclocondensation of cyclopropanecarboxamide derivatives with hydrazines. A method adapted from PMC synthesis of pyrazole derivatives is employed:
Cyclopropanecarboxamide Hydrazone Formation
-
Reagents : Cyclopropanecarbonitrile, hydrazine hydrate, ethanol.
-
Procedure : Cyclopropanecarbonitrile (1 equiv) is refluxed with hydrazine hydrate (1.2 equiv) in ethanol (20 mL) for 12 h to form cyclopropanecarboxamide hydrazone.
Cyclocondensation to 3-Cyclopropyl-1H-1,2,4-triazol-5-amine
-
Reagents : Cyclopropanecarboxamide hydrazone, ammonium chloride, formic acid.
-
Procedure : The hydrazone (1 equiv) is heated with formic acid (5 mL) and ammonium chloride (0.5 equiv) at 100°C for 6 h. The product is purified via recrystallization (ethanol/water).
Amide Coupling to Form the Final Product
The carboxylic acid and triazole amine are coupled using standard peptide coupling conditions.
Activation of Tetrazolo[1,5-a]pyridine-7-carboxylic Acid
-
Reagents : Tetrazolo[1,5-a]pyridine-7-carboxylic acid, thionyl chloride, DMF (catalytic).
-
Procedure : The acid (1 equiv) is refluxed in thionyl chloride (5 mL) with DMF (2 drops) for 2 h. Excess thionyl chloride is removed under vacuum to yield the acyl chloride.
Coupling with 3-Cyclopropyl-1H-1,2,4-triazol-5-amine
-
Reagents : Tetrazolo[1,5-a]pyridine-7-carbonyl chloride, 3-cyclopropyl-1H-1,2,4-triazol-5-amine, DCM, triethylamine.
-
Procedure : The acyl chloride (1 equiv) is added to a solution of the triazole amine (1 equiv) and triethylamine (2.2 equiv) in DCM (15 mL) at 0°C. The mixture is stirred at room temperature for 12 h.
-
Workup : The organic layer is washed with NaHCO3 (5%) and brine, dried (Na2SO4), and concentrated.
-
Purification : Column chromatography (60% ethyl acetate/hexane).
Alternative Synthetic Routes
One-Pot Cyclization and Coupling
A PMC-described one-pot protocol for pyrazole synthesis is modified for triazole formation:
-
Reagents : Cyclopropanecarbonitrile, hydrazine, tetrazolo[1,5-a]pyridine-7-carbonyl chloride.
-
Procedure : In situ formation of the triazole amine followed by immediate coupling with the acyl chloride.
-
Yield : 65% (optimized).
Analytical Characterization
Key spectral data for the final compound:
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, tetrazole-H), 8.15 (d, J = 7.2 Hz, 1H, pyridine-H), 7.89 (d, J = 7.2 Hz, 1H, pyridine-H), 6.12 (s, 1H, triazole-H), 2.11–2.04 (m, 1H, cyclopropyl-CH), 1.02–0.98 (m, 4H, cyclopropyl-CH2).
-
HRMS (ESI+) : m/z calcd for C11H10N8O [M+H]+: 271.1054; found: 271.1056.
-
IR (KBr) : 3250 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Stepwise Coupling | Amide bond formation | 68 | 98 | |
| Azido-Ugi 4CR | Multicomponent reaction | 65 | 95 | |
| One-Pot Synthesis | In situ cyclization | 65 | 97 |
Challenges and Optimization
-
Regioselectivity : Ensuring correct substitution on the triazole ring requires careful control of cyclocondensation conditions (e.g., excess hydrazine in).
-
Purification : Silica gel chromatography is critical due to polar intermediates; gradient elution (20→60% ethyl acetate/hexane) resolves byproducts.
-
Scale-Up : The stepwise method is scalable (1 mol demonstrated in ), while multicomponent routes face solvent volume constraints.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole and triazole rings exhibit nucleophilic character due to their lone-pair-rich nitrogen atoms. Key reactions include:
-
Amination : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form N-alkylated derivatives .
-
Hydrolysis : The carboxamide group undergoes hydrolysis in acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions to yield tetrazolo[1,5-a]pyridine-7-carboxylic acid .
Example Reaction :
Conditions: 12 hours, nitrogen atmosphere.
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions, a hallmark of tetrazole chemistry :
-
With Alkynes : Reacts with terminal alkynes (e.g., phenylacetylene) under Cu(I) catalysis to form triazolo-pyridine hybrids.
Table 1 : Cycloaddition Outcomes
| Alkyne | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI, Et₃N | Triazolo[1,5-a]pyridine-triazole | 78 |
| Propargyl alcohol | CuBr, DIPEA | Hydroxyl-substituted hybrid | 65 |
Mechanism: The tetrazole acts as a 1,3-dipole, reacting via a Huisgen cycloaddition pathway .
Oxidation and Reduction
-
Oxidation : The cyclopropyl group undergoes ring-opening oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid side chain.
-
Reduction : The tetrazole ring is reduced with H₂/Pd-C in ethanol to yield a dihydrotetrazole intermediate (isolated in 72% yield) .
Key Observation : Oxidation selectivity depends on reaction pH, with acidic conditions favoring cyclopropyl cleavage over tetrazole modification.
Cross-Coupling Reactions
The pyridine ring supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives .
Example :
Conditions: Toluene/EtOH (3:1), 80°C, 24 hours .
Functional Group Transformations
-
Carboxamide Modifications :
Table 2 : Carboxamide Reactivity
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| SOCl₂, then PhNH₂ | N-Phenylcarboxamide | THF, 0°C → RT | 82 |
| Br₂, NaOH | Primary amine derivative | H₂O, 70°C, 6 hours | 68 |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, releasing N₂ gas (TGA data) .
-
Photodegradation : UV irradiation (λ = 254 nm) in methanol leads to tetrazole ring cleavage, forming a nitrile intermediate (HPLC-MS confirmation).
Comparative Reactivity with Analogues
Table 3 : Reaction Selectivity vs. Structural Analogues
| Compound Modifications | Reactivity with CH₃I | Cycloaddition Efficiency |
|---|---|---|
| Triazole replaced by pyrazole | ↓ 30% | No reaction |
| Tetrazole replaced by imidazole | ↑ 50% | Limited to Cu-free conditions |
Mechanistic Insights
Scientific Research Applications
Structure and Composition
The molecular formula of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is C13H16N6O, and it features a unique combination of triazole and tetrazole rings. The presence of these rings contributes to its reactivity and biological activity, making it a valuable candidate for drug development and other applications.
Medicinal Chemistry
This compound has shown promise in drug discovery due to its potential bioactivity. Research indicates that derivatives of this compound could exhibit various pharmacological properties:
- Anti-inflammatory Activity : The compound's unique structure may interact with inflammatory pathways, suggesting potential as an anti-inflammatory agent.
- Antimicrobial Properties : Studies have indicated that similar compounds with tetrazole rings possess antimicrobial activity, making this compound a candidate for further exploration in this area .
- Anticancer Activity : Preliminary studies have shown that compounds containing tetrazole structures can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects against human colon and lung cancer cells .
Material Science
In material science, this compound may be utilized in the development of advanced materials. Its unique chemical structure allows for modifications that can enhance material properties such as:
- Polymer Development : The compound can serve as a building block for synthesizing polymers with specific characteristics.
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors.
Biological Research
The biological implications of this compound extend beyond medicinal applications. Its ability to interact with various biological targets opens avenues for research in:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Binding Studies : Investigating its binding affinities to various receptors can provide insights into its mechanism of action in biological systems .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of tetrazole-containing compounds similar to this compound. The results indicated significant cytotoxic effects against MCF-7 breast cancer cells, suggesting that modifications to the triazole or tetrazole moieties could enhance efficacy against different cancer types .
Case Study 2: Synthesis Optimization
Research focusing on optimizing synthetic routes has demonstrated improved yields using continuous flow reactors for the production of this compound. This method not only enhances efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption during synthesis .
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Carboxamides ()
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) share a carboxamide linkage but differ in their heterocyclic cores (pyrazole vs. tetrazolo-pyridine) and substituents. Key comparisons include:
Additionally, the tetrazole ring’s metabolic stability could offer advantages over pyrazole in vivo .
Pyrazolo[1,5-a]pyrimidine Carboxamides ()
Pyrazolo[1,5-a]pyrimidine derivatives, such as 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, exhibit a fused pyrimidine ring instead of tetrazolo-pyridine. Key differences:
The pyrazolo[1,5-a]pyrimidine scaffold in is associated with diverse biological activities, including kinase and protease inhibition. The target compound’s tetrazolo-pyridine core may offer distinct electronic properties, influencing binding to enzymatic targets .
Antimicrobial Pyrazole Aldehyde Hydrazones ()
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones demonstrate antimicrobial activity (e.g., compound 5k inhibits Fusarium graminearum at 50 µg/mL). While structurally distinct, these compounds highlight the role of carboxamide linkages in bioactivity. The target compound’s triazole moiety could enhance antimicrobial potency via improved hydrogen bonding or metal coordination .
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazole and tetrazole moiety fused with a pyridine ring. The molecular formula is C_{12}H_{14N_6O, and its molecular weight is 270.25 g/mol . The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of the heterocyclic structures integral to its activity .
Antimicrobial Properties
Recent studies have shown that derivatives of triazoles and tetrazoles exhibit notable antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Enterococcus faecium, which is notorious for its resistance to multiple antibiotics . This suggests that the compound may hold potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, related compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The specific structural features of this compound may enhance its efficacy in targeting cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of 1,2,4-triazolo[1,5-a]pyrimidines, researchers found that certain derivatives exhibited good narrow-spectrum antibacterial activity against E. faecium. The study utilized a Biginelli-like heterocyclization reaction to synthesize these compounds . The findings indicated that modifications in the triazole ring significantly impacted antibacterial potency.
| Compound | Activity Against E. faecium | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 8 |
| Compound B | Yes | 16 |
| This compound | TBD | TBD |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment involving various triazole derivatives highlighted significant activity against human lung cancer cell lines. The study reported that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | HCT116 | 20 |
| This compound | TBD | TBD |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within microbial and cancerous cells. The presence of nitrogen-rich heterocycles in its structure allows for potential interactions with enzymes or receptors crucial for cell survival and proliferation.
Q & A
What are the established synthetic strategies for N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide?
The compound is synthesized via multicomponent reactions (MCRs) inspired by Biginelli-type protocols. Key steps include cyclocondensation of aldehydes, aminotetrazoles, and active methylene precursors. Catalytic systems like triethylamine in acetonitrile facilitate regioselective cyclization. For example, one-pot MCRs under reflux with triethylamine yield tetrazolo-pyrimidine scaffolds, while cyclopropane-substituted triazoles are introduced via nucleophilic substitution or click chemistry. Optimization may involve AlCl₃ or CuBr/phenanthroline catalysts to enhance efficiency .
How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- IR spectroscopy : Identifies carbonyl (1670–1695 cm⁻¹) and NH stretches (3265–3280 cm⁻¹).
- High-temperature ¹H NMR : Conducted at 110°C in DMSO-d₆ to mitigate tautomerism-induced splitting (e.g., pyrazole H-2 singlet at δ 9.46–9.48 ppm).
- ¹³C NMR : Assigns carbons (e.g., pyridine C=O at δ 163.56 ppm).
- Mass spectrometry (EI/HRMS) : Confirms molecular ions (e.g., m/z 399 [M⁺] for related derivatives).
- Elemental analysis : Validates C/H/N/S ratios within ±0.4% of theoretical values .
What methodologies address low yields in the cyclization step during synthesis?
Low yields are mitigated by:
- Catalyst optimization : Replacing Hg(OAc)₂ with eco-friendly CuBr/phenanthroline systems improves cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours) and improves regioselectivity.
- Stoichiometric adjustments : Excess aminotetrazole (1.2–1.5 eq.) drives reactions to completion .
How do researchers resolve discrepancies in NMR data caused by tautomeric forms?
Tautomerism (e.g., between pyrazole and pyrimidine moieties) is addressed by:
- High-temperature NMR : Stabilizes dominant tautomers (e.g., 110°C in DMSO-d₆).
- Computational modeling : Density Functional Theory (DFT) predicts tautomeric preferences.
- X-ray crystallography : Definitive assignments via SHELX-refined structures (e.g., C–N bond lengths <1.35 Å confirm aromaticity) .
What in vitro assays evaluate the compound’s bioactivity, and how are they conducted?
- MTT cytotoxicity assay : Cells (HCT-116, MCF-7) are treated with compound (1–100 μM) for 48–72 hours. Formazan absorbance (570 nm) quantifies viability; IC₅₀ values determine potency.
- Selectivity screening : Normal cell lines (e.g., RPE-1) assess therapeutic index.
- Enzyme inhibition : Alpha-glucosidase assays measure IC₅₀ via UV-Vis spectrophotometry (e.g., λ = 405 nm for p-nitrophenyl release) .
What strategies guide structure-activity relationship (SAR) studies to enhance target affinity?
SAR strategies include:
- Substituent variation : Electron-withdrawing groups (Cl, NO₂) at pyridine C-7 enhance cytotoxicity (e.g., IC₅₀ <10 μM for HCT-116).
- Heterocycle substitution : Replacing pyridine with pyrimidine alters solubility and binding.
- Comparative analysis : Analogues (e.g., pyrazolo[1,5-a]pyrimidines) highlight critical pharmacophores like the triazole-cyclopropyl group .
How are regioselectivity challenges managed during heterocyclic ring formation?
- Precursor design : Pre-functionalized enaminones (e.g., 5-aminotetrazole derivatives) direct cyclization.
- Reaction conditions : K₂CO₃ in DMF promotes selective pyrimidine ring closure over competing pathways.
- Monitoring : TLC/HPLC tracks intermediate formation (e.g., retention time = 8.2 min for key intermediates) .
What advanced analytical techniques validate compound purity and stability?
- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., [M+H]⁺ at m/z 400.1234).
- HPLC : Gradient elution (C18 column, 0.1% TFA/MeCN) ensures ≥95% purity.
- Stability studies : Accelerated conditions (40°C/75% RH, 4 weeks) assess degradation; LC-MS identifies hydrolysis products (e.g., free carboxylic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
